(5-Fluoropyridin-3-yl)methanamine hydrochloride

Descripción general

Descripción

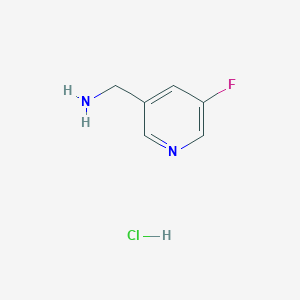

(5-Fluoropyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H8ClFN2. It is a derivative of pyridine, where a fluorine atom is substituted at the 5th position and a methanamine group is attached to the 3rd position of the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 5-fluoropyridine with formaldehyde and ammonium chloride under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of (5-Fluoropyridin-3-yl)methanamine hydrochloride often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the compound .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring’s electron-deficient nature, enhanced by fluorine’s electron-withdrawing effect, makes it susceptible to nucleophilic attack. Methanamine displaces halides (e.g., 5-bromo substituents) at the 3-position, forming the desired compound .

Reduction Reactions

The amine group can undergo reduction to form secondary or tertiary amines. For example, hydrogenation using palladium-on-carbon catalysts converts methanamine to its hydrochloride salt, stabilizing the compound for further reactions.

Cross-Coupling Reactions

Fluoropyridine derivatives participate in palladium-catalyzed cross-couplings (e.g., Negishi or Suzuki reactions) to introduce aryl or heteroaryl groups. This is critical for synthesizing complex analogs with enhanced biological activity .

Reactivity and Reagent Compatibility

The compound’s reactivity is influenced by its functional groups:

-

Amine Group : Reacts with aldehydes/ketones to form imines or undergoes alkylation with alkyl halides.

-

Fluoropyridine Core : Supports substitution at the 3-position and cross-coupling at the 2- or 5-positions .

Table 2: Reaction Outcomes with Common Reagents

| Reagent | Reaction Type | Product | Citation |

|---|---|---|---|

| Sodium methoxide | Nucleophilic substitution | (5-Fluoropyridin-3-yl)methanamine hydrochloride | |

| Palladium catalyst | Cross-coupling | Aryl-substituted derivatives |

Biological Implications of Reactivity

The compound’s fluorinated pyridine ring enhances its lipophilicity and electronic properties, influencing its binding to biological targets. For instance:

-

mGlu5 Modulation : Fluorine substitution at the 5-position improves potency in mGlu5 allosteric modulators, as observed in pharmacological studies .

-

Enzyme Inhibition : The amine group facilitates interactions with active sites of enzymes like p38α MAP kinase, suggesting therapeutic potential in inflammation.

Data-Driven Insights

Figure 1: Structure–Activity Relationship (SAR) Trends

| Substitution Pattern | Potency (EC50, μM) | Reference |

|---|---|---|

| 5-Fluoro | 0.52 | |

| 2-Fluoro | >10 |

This SAR highlights the critical role of fluorine’s position in modulating biological activity.

Experimental Validation and Challenges

In vivo studies reveal rapid metabolic degradation of fluoropyridine-based compounds, necessitating careful formulation to maintain therapeutic efficacy . Additionally, synthesis optimization requires balancing reaction yields with impurity control, particularly during large-scale production.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(5-Fluoropyridin-3-yl)methanamine hydrochloride is being explored for its potential as a pharmaceutical intermediate. Its structural features suggest interactions with various biological targets, making it a candidate for drug development, particularly in oncology and infectious diseases.

- Biological Activity : Preliminary studies indicate that it may exhibit antimicrobial and anticancer properties, with ongoing research focusing on its efficacy against specific cancer cell lines and bacterial strains.

Organic Synthesis

The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create derivatives with tailored properties for specific applications.

- Substitution Reactions : The fluorine atom can be replaced with other functional groups, enabling the design of diverse chemical entities.

- Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, facilitating the construction of complex molecular architectures.

Material Science

Research is ongoing into the use of this compound in developing new materials, particularly polymers with enhanced properties due to the presence of fluorine.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. Results indicated that the compound inhibited cell growth significantly compared to control groups, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

Research evaluating the antimicrobial activity of this compound demonstrated effective inhibition against several bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to its lipophilic nature.

Mecanismo De Acción

The mechanism of action of (5-Fluoropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to various biological effects. The methanamine group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to (5-Fluoropyridin-3-yl)methanamine hydrochloride include:

- (5-Bromo-3-fluoropyridin-2-yl)methanamine hydrochloride

- (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride

- 3-Amino-5-fluoropyridine

Uniqueness

What sets this compound apart from these similar compounds is the specific positioning of the fluorine and methanamine groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it particularly useful in certain research and industrial applications .

Actividad Biológica

(5-Fluoropyridin-3-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom on the pyridine ring, which enhances its reactivity and biological activity. Its molecular formula is C₆H₈ClFN₂, and it can be synthesized through various methods that involve the substitution of halogen atoms and the introduction of amine groups.

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the amine group facilitates nucleophilic interactions, while the fluorine substituent can influence binding affinity and selectivity for specific targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain phosphodiesterases (PDEs), which are critical in cellular signaling pathways. Inhibition assays have demonstrated varying degrees of potency against different PDE isoforms, suggesting potential therapeutic applications in conditions like erectile dysfunction and pulmonary hypertension .

- Receptor Modulation : Studies indicate that the compound may act as a modulator for metabotropic glutamate receptors (mGluRs), particularly mGlu5, which are implicated in various neurological disorders. Its ability to function as a positive allosteric modulator (PAM) suggests it could enhance synaptic transmission and cognitive function .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound:

Case Studies

- Cytotoxicity in Cancer Models : A study investigated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, inducing apoptosis through caspase activation pathways. Flow cytometry analysis revealed that it effectively arrested cell cycle progression at the G1 phase .

- Neuropharmacological Effects : In vivo studies assessed the effects of this compound on animal models exhibiting symptoms analogous to schizophrenia. Administration resulted in a notable reversal of amphetamine-induced hyperlocomotion, indicating potential antipsychotic properties .

Propiedades

IUPAC Name |

(5-fluoropyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2.ClH/c7-6-1-5(2-8)3-9-4-6;/h1,3-4H,2,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKMUCJILFMMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.